molecular formula C24H23N3OS B2356117 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477538-50-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide

Cat. No. B2356117
CAS RN: 477538-50-4
M. Wt: 401.53
InChI Key: RQNNQBKNOLFZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C14H10N2OS . Benzothiazole derivatives, such as this compound, are known to possess a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide”, can be achieved through direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2 . The topological polar surface area is 70.2 Ų .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound can be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, to yield molecules with potent inhibitory effects against Mycobacterium tuberculosis. These derivatives have shown better inhibition potency compared to standard reference drugs in both in vitro and in vivo settings .

Antibacterial Agents

The benzothiazole moiety is a key scaffold in medicinal chemistry due to its broad spectrum of biological activities. N’-substituted benzamides, such as our compound, have been synthesized and evaluated for their antibacterial efficacy. They exhibit promising activity against various Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, with some derivatives showing bactericidal activity after 24-hour exposure .

Anticancer Research

Benzothiazole derivatives are also being explored for their potential in anticancer therapy. The structural features of these compounds, including the benzothiazole ring, allow for the development of new molecules that can target specific pathways in cancer cells. Molecular docking studies are often conducted to assess the interaction of these compounds with cancer targets, aiming to discover potent inhibitors with enhanced activity .

Optical Materials

Certain benzothiazole derivatives have been investigated for their application in optical materials. The structural properties of these compounds, such as their ability to form hydrazonylsulfones, make them suitable for use in optoelectronic devices. Studies focus on their photophysical properties and potential as components in light-emitting diodes or sensors .

Pharmacokinetic Profiling

The pharmacokinetic properties of benzothiazole derivatives are crucial for their development as therapeutic agents. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations are performed to predict the behavior of these compounds in biological systems. Favorable pharmacokinetic profiles are essential for the progression of these compounds in drug discovery pipelines .

Larvicidal and Adulticidal Activities

Benzothiazole compounds have been evaluated for their larvicidal and adulticidal activities against vectors like Aedes aegypti. The goal is to develop new agents that can effectively control the population of these disease-carrying insects, thereby reducing the incidence of vector-borne diseases .

Mechanism of Action

The benzothiazole scaffolds showed a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA) . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Future Directions

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry are being explored . These avoid the use of toxic solvents and minimize the formation of side products . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-3-27(4-2)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)29-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNNQBKNOLFZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.